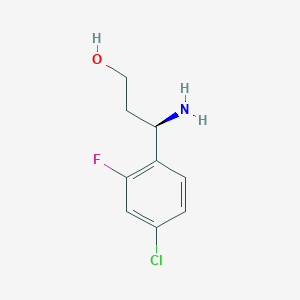![molecular formula C11H11ClN2 B15240711 8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chlorine atom at the 8th position of the pyridoindole structure, which influences its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The reaction yields the tricyclic indole structure, which can be further chlorinated at the 8th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using similar methods but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can inhibit kinases and other enzymes, leading to the disruption of cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-9H-pyrido[3,4-B]indole: Known for its use in studying neurodegenerative diseases.
9H-Pyrido[3,4-B]indole, 1-methyl-: Used in various chemical and biological studies.
Uniqueness: 8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts .
Propiedades
Fórmula molecular |
C11H11ClN2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
8-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H11ClN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-3,13-14H,4-6H2 |
Clave InChI |
ZQSNNXLCVFOWHW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C3=C(N2)C(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)
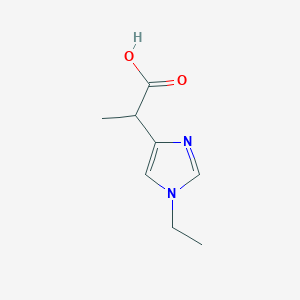
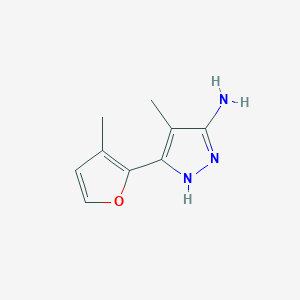
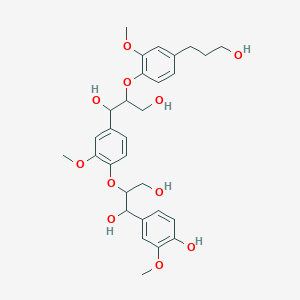
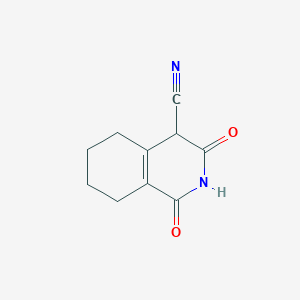
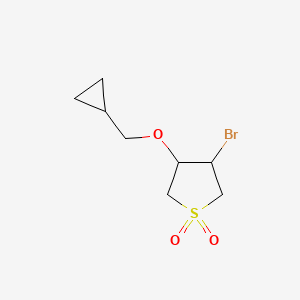

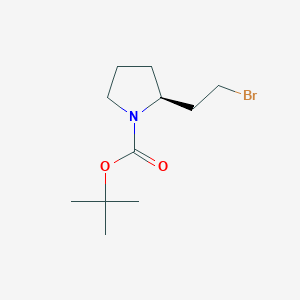
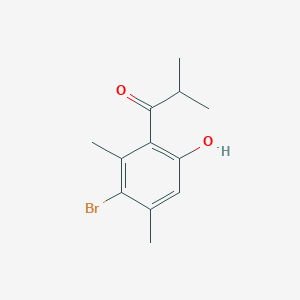
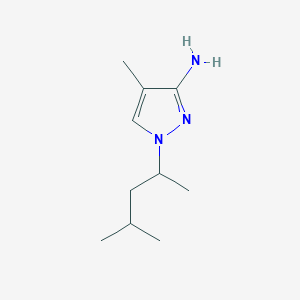
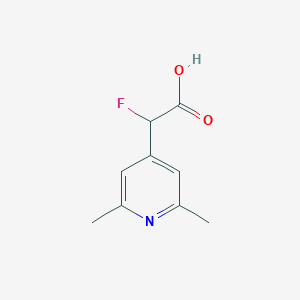
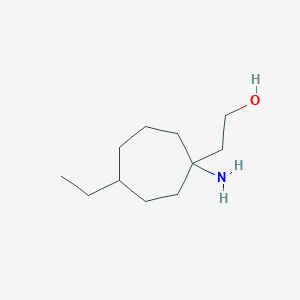
![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
